(Z)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-[(2,4-dichlorophenyl)sulfanyl]ethanimidamide
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Overview
Description
(Z)-N’-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-[(2,4-dichlorophenyl)sulfanyl]ethanimidamide is a complex organic compound characterized by the presence of multiple halogen atoms and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-[(2,4-dichlorophenyl)sulfanyl]ethanimidamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with an appropriate amine to form an intermediate, which is then reacted with 2,4-dichlorophenyl sulfide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-[(2,4-dichlorophenyl)sulfanyl]ethanimidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-[(2,4-dichlorophenyl)sulfanyl]ethanimidamide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its halogenated structure may enhance binding affinity to certain proteins or enzymes, making it a candidate for drug development .
Medicine
In medicine, (Z)-N’-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-[(2,4-dichlorophenyl)sulfanyl]ethanimidamide is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various applications, including pest control and material science .
Mechanism of Action
The mechanism of action of (Z)-N’-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-[(2,4-dichlorophenyl)sulfanyl]ethanimidamide involves its interaction with specific molecular targets. The compound’s halogenated structure allows it to form strong interactions with proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
3-chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound, known for its use in various chemical reactions.
2,4-dichlorophenyl sulfide: Another precursor, used in the synthesis of various organic compounds.
Uniqueness
(Z)-N’-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-[(2,4-dichlorophenyl)sulfanyl]ethanimidamide is unique due to its combination of multiple halogen atoms and a pyridine ring. This structure provides distinct chemical and biological properties, making it valuable in various applications .
Properties
IUPAC Name |
N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-(2,4-dichlorophenyl)sulfanylethanimidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3F3N4S/c15-8-1-2-11(9(16)4-8)25-6-12(21)23-24-13-10(17)3-7(5-22-13)14(18,19)20/h1-5H,6H2,(H2,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCCEJRTAIGWBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)SCC(=NNC2=C(C=C(C=N2)C(F)(F)F)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)SC/C(=N/NC2=C(C=C(C=N2)C(F)(F)F)Cl)/N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3F3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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